4-(2,2-Difluoroethenoxy)aniline

Description

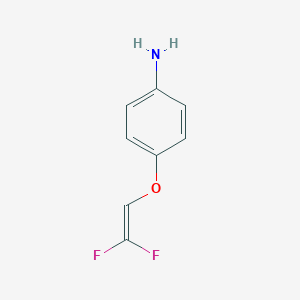

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-difluoroethenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c9-8(10)5-12-7-3-1-6(11)2-4-7/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOOGSKIWNYURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC=C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fluorine in Organic Molecules: a Research Perspective

The introduction of fluorine into organic molecules has become a pivotal strategy in contemporary chemical and pharmaceutical research. acs.org Fluorine's unique properties, stemming from its status as the most electronegative element, impart profound changes to the physical, chemical, and biological characteristics of the parent molecule. tandfonline.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which significantly enhances the thermal and metabolic stability of fluorinated compounds. nih.gov This increased stability often translates to a longer biological half-life in drug candidates, as the C-F bond is resistant to metabolic cleavage. tandfonline.comnumberanalytics.com

From a physicochemical standpoint, fluorine substitution can modulate a molecule's lipophilicity, a critical parameter for membrane permeability and bioavailability. tandfonline.com While a single fluorine atom is a bioisostere of a hydrogen atom, its electronic influence is vastly different, often altering the acidity or basicity of nearby functional groups and influencing intermolecular interactions. tandfonline.com This ability to fine-tune electronic properties without causing significant steric changes allows researchers to optimize ligand-protein binding affinities. tandfonline.com Consequently, fluorinated compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and polymers. numberanalytics.comacs.org

Aniline Derivatives in Advanced Chemical Research: Foundational Insights

Aniline (B41778) and its derivatives are fundamental building blocks in the chemical industry, serving as versatile precursors for a vast array of complex molecules. sci-hub.seresearchgate.net The presence of the amino group on the aromatic ring makes anilines highly reactive and amenable to a wide range of chemical transformations. wikipedia.org They are crucial starting materials in the synthesis of dyes, pigments, and polymers, most notably polyurethanes. sci-hub.sewikipedia.org

In the realm of advanced materials, aniline derivatives are used to create organometallic complexes, ferromagnetic materials, and polymers with specific electronic properties for applications like chemical sensors. sci-hub.sersc.org The ability to modify the aniline core with various substituents allows for the precise tuning of the final material's characteristics. rsc.org In pharmaceutical research, the aniline scaffold is present in numerous approved drugs, including analgesics and anticancer agents. sci-hub.sechemrxiv.org The amino group provides a convenient handle for building molecular complexity and can participate in crucial hydrogen bonding interactions with biological targets. researchgate.net The high susceptibility of the aniline ring to electrophilic substitution further enhances its utility, allowing for the introduction of diverse functionalities. wikipedia.org

Structural Elucidation and Naming Convention for 4 2,2 Difluoroethenoxy Aniline

The name 4-(2,2-Difluoroethenoxy)aniline precisely describes the molecular architecture of the compound according to IUPAC nomenclature rules. The core structure is "aniline," which consists of a phenyl group attached to an amino group (-NH₂). wikipedia.org The "4-" prefix indicates that a substituent is attached to the para-position of the benzene (B151609) ring, opposite the amino group.

The substituent itself is "(2,2-Difluoroethenoxy)". This name breaks down as follows:

Ethene: A two-carbon alkene group (-CH=CH₂).

2,2-Difluoro: Two fluorine atoms are attached to the second carbon of the ethene group, resulting in -CH=CF₂.

oxy: An oxygen atom connects the difluoroethene group to the aniline (B41778) ring, forming an ether linkage.

Thus, the complete structure features a 2,2-difluorovinyl ether group at the para-position of an aniline molecule.

Table 1: Physicochemical Properties of this compound (Note: As this specific compound is not widely cataloged, some properties are estimated or based on structurally similar compounds.)

| Property | Value |

| Molecular Formula | C₈H₇F₂NO |

| Molecular Weight | 171.15 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Boiling Point | Not experimentally determined |

| Solubility | Expected to be soluble in common organic solvents |

Data is computed and aggregated from chemical structure databases.

Overview of Research Gaps and Opportunities Pertaining to 4 2,2 Difluoroethenoxy Aniline

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound 4-(2,2-Difluoroethenoxy)aniline. There is a notable absence of published studies detailing its synthesis, reactivity, or application. This lack of dedicated research presents a clear opportunity for novel investigations.

The primary research opportunities lie in two main areas:

Synthesis and Characterization: The development of an efficient and scalable synthetic route to this compound is the first critical step. Exploring methods for the introduction of the difluoroethenoxy moiety onto the p-nitrophenol or p-aminophenol precursor, followed by reduction or direct etherification, would be a valuable contribution. Subsequent detailed characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide foundational data for the scientific community.

Exploratory Applications: Based on the known utility of structurally related compounds, this compound represents a promising, unexplored building block.

Medicinal Chemistry: The difluoroethenoxy group is a bioisostere of other functionalities used in drug design. This compound could serve as a key intermediate for novel kinase inhibitors, G-protein coupled receptor (GPCR) ligands, or other therapeutic agents where the unique electronic properties of the difluorovinyl group could enhance binding affinity or improve metabolic stability.

Materials Science: Fluorinated aniline (B41778) derivatives are precursors to high-performance polymers, liquid crystals, and materials for organic electronics (e.g., OLEDs). ossila.com Investigating the polymerization of this compound or its incorporation into larger macromolecular structures could lead to new materials with tailored thermal, optical, or electronic properties.

Synthetic Strategies for this compound: A Review of Core Methodologies

The synthesis of fluorinated organic molecules is a cornerstone of modern medicinal and materials chemistry. Among these, compounds bearing the 2,2-difluoroethenoxy moiety are of significant interest due to the unique electronic properties conferred by the gem-difluoroalkene group. This article focuses exclusively on the synthetic methodologies applicable to the formation of this compound, a key structural motif. The discussion is divided into two primary strategic considerations: the introduction of the specialized fluoroalkene side chain and the construction of the aniline ring system.

Computational Chemistry and Theoretical Investigations of 4 2,2 Difluoroethenoxy Aniline

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. jinr.ru By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the conformational landscape and flexibility of 4-(2,2-difluoroethenoxy)aniline. jinr.runih.govnih.gov

The ether linkage and the bond between the nitrogen and the aromatic ring in this compound allow for rotational freedom, leading to various possible conformations. MD simulations can explore these conformational possibilities and determine the most populated and energetically favorable arrangements in different environments, such as in a vacuum or in a solvent. researchgate.net This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations of its vibrational and nuclear magnetic resonance (NMR) spectra can be particularly valuable.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. researchgate.net By comparing the theoretical spectrum with the experimental one, a detailed assignment of the vibrational modes to specific molecular motions (e.g., C-H stretching, N-H bending, C-F stretching) can be made.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predicted chemical shifts are valuable for assigning the signals in experimental NMR spectra.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (ipso to -O) | 150.2 |

| C (ortho to -O) | 116.5 |

| C (meta to -O) | 120.8 |

| C (ipso to -N) | 142.1 |

| C (vinylic, =CF₂) | 155.4 |

| C (vinylic, =CHO) | 85.7 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from NMR prediction calculations.

Reaction Mechanism Elucidation via Transition State Analysis

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions involving this compound. scienceopen.com By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

Transition state analysis allows for the determination of the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. By identifying the lowest energy pathway, the most likely reaction mechanism can be elucidated. For instance, the reactivity of the amino group in electrophilic substitution reactions or the potential for nucleophilic attack on the difluoroethenoxy group could be computationally explored.

Quantitative Structure-Activity Relationship (QSAR) Studies of Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While a QSAR study would require a dataset of analogues of this compound with measured biological activities, computational chemistry plays a crucial role in generating the molecular descriptors used in these models.

For a series of analogues, a wide range of descriptors can be calculated, including:

Electronic descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific conformational parameters.

Hydrophobic descriptors: LogP (partition coefficient).

These descriptors are then used to build a QSAR model that can predict the activity of new, unsynthesized analogues. nih.gov This approach can rationalize the observed structure-activity relationships and guide the design of new compounds with improved potency. nih.gov

Synthesis and Characterization of Derivatives and Analogues of 4 2,2 Difluoroethenoxy Aniline

Modification at the Aniline (B41778) Nitrogen

The nitrogen atom of the aniline group in 4-(2,2-difluoroethenoxy)aniline is a primary site for chemical modification, allowing for the introduction of a diverse range of functional groups through N-alkylation and N-acylation reactions.

N-Alkylation

Direct alkylation of the aniline nitrogen can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. However, selective mono-N-alkylation can be achieved through specific synthetic strategies. One common approach involves a reductive amination process. This method entails the initial reaction of this compound with an aldehyde or ketone to form a Schiff base (imine), which is then reduced in situ to the corresponding N-alkylated aniline.

Another strategy to control alkylation is to first protect the amino group, for instance, by reaction with benzaldehyde (B42025) to form an N-benzylidene intermediate. researchgate.net This protected intermediate can then be alkylated, followed by hydrolysis to yield the mono-N-alkylated product. researchgate.netumich.edu The choice of alkylating agent can vary, including simple alkyl halides or more complex moieties.

| Reaction Type | Reagents | Product Type |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | N-Alkyl/N-Dialkyl aniline |

| Protective Group Strategy | 1. Benzaldehyde 2. Alkyl halide, Base (e.g., K₂CO₃) 3. Acid Hydrolysis | N-Monoalkyl aniline |

This table is based on established methods for the N-alkylation of anilines and aminophenols and represents potential synthetic routes for the target compound.

N-Acylation

N-acylation of this compound to form amides is a more straightforward transformation. The reaction typically proceeds by treating the aniline with an acylating agent such as an acid chloride or acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the hydrogen halide byproduct. aber.ac.ukthestudentroom.co.uk This reaction is generally high-yielding and selective for the nitrogen atom over the aromatic ring. The resulting N-acyl derivatives can serve as final products or as intermediates where the acetyl group acts as a protecting group to modulate the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. chemistrysteps.com

| Acylating Agent | Product Type |

| Acyl Chloride (e.g., Acetyl chloride) | N-Acyl aniline (Amide) |

| Acid Anhydride (e.g., Acetic anhydride) | N-Acyl aniline (Amide) |

This table outlines common N-acylation reactions applicable to this compound based on general aniline chemistry.

Substitutions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by both the amino and the 2,2-difluoroethenoxy groups. Both are ortho-, para-directing groups, meaning that incoming electrophiles will preferentially add at the positions ortho and para to these substituents. wikipedia.orgwikipedia.org Given that the para position is occupied by the amino group, substitutions are expected to occur primarily at the positions ortho to the 2,2-difluoroethenoxy group (positions 3 and 5). However, the strong activating nature of the amino group makes direct substitution challenging to control and can lead to multiple substitutions. chemistrysteps.com

To achieve selective mono-substitution, the reactivity of the amino group is often attenuated by converting it into an amide (e.g., an acetamide) as discussed in the N-acylation section. chemistrysteps.com The amide is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled reactions. Subsequent hydrolysis of the amide regenerates the substituted aniline.

Halogenation

Direct halogenation of aniline with bromine water typically leads to the formation of a 2,4,6-tribromoaniline (B120722) precipitate due to the high reactivity of the aniline ring. wikipedia.org To obtain mono-halogenated products of this compound, protection of the amino group is necessary. The N-acetylated derivative can be treated with halogens such as chlorine or bromine in the presence of a Lewis acid catalyst to yield the mono-halogenated product, which can then be deprotected. wikipedia.orgmt.com

Nitration

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is problematic as the strongly acidic conditions protonate the amino group to form the anilinium ion. chemistrysteps.com This anilinium ion is a meta-directing and deactivating group, leading to the formation of the meta-nitro product. chemistrysteps.combyjus.com To achieve nitration at the ortho position, the amino group must be protected as an amide. The resulting N-acetyl-4-(2,2-difluoroethenoxy)aniline can then be nitrated under controlled conditions to introduce a nitro group at the 3-position. chemistrysteps.comresearchgate.net

Sulfonation

Sulfonation of aniline can be achieved by heating with concentrated sulfuric acid. chemistrysteps.com The reaction initially forms the anilinium hydrogen sulfate, which upon heating rearranges to the para-substituted sulfanilic acid. chemistrysteps.com For this compound, sulfonation would likely occur at the ortho position to the activating groups.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines. wikipedia.orgpressbooks.pubbyjus.com The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic substitution. masterorganicchemistry.com Therefore, these reactions are not typically viable for the direct functionalization of the aromatic ring of this compound.

| Reaction | Reagents | Expected Major Product Position(s) (on N-acetylated derivative) |

| Halogenation | Cl₂ or Br₂, Lewis Acid | 3-halo |

| Nitration | HNO₃, H₂SO₄ | 3-nitro |

| Sulfonation | H₂SO₄, heat | 3-sulfonic acid |

This table summarizes potential electrophilic aromatic substitution reactions on the N-acetylated form of this compound, with regioselectivity predicted based on established principles.

Modifications of the 2,2-Difluoroethenoxy Side Chain

The 2,2-difluoroethenoxy side chain offers another avenue for derivatization, primarily through reactions involving the carbon-carbon double bond.

Cycloaddition Reactions

The electron-rich nature of the difluoroethene moiety makes it a potential candidate for cycloaddition reactions. For instance, it could participate in [2+2] cycloadditions with suitable ketenes or photochemically activated alkenes to form four-membered rings. libretexts.orgyoutube.com Diels-Alder type reactions ([4+2] cycloadditions) with dienes are also a possibility, leading to the formation of six-membered rings. acs.orgwikipedia.orglibretexts.org The stereochemistry of these reactions would be a key consideration.

Addition Reactions

The double bond can undergo various addition reactions. For example, halogenation with reagents like bromine or chlorine could lead to the corresponding dihaloethane derivative. youtube.comkhanacademy.org Hydrohalogenation is also a potential transformation.

Cross-Coupling Reactions

While direct modification of the C-F bonds is challenging, related structures like 2,2-difluorovinyl benzoates have been shown to undergo nickel-catalyzed cross-coupling reactions. nih.gov This suggests that with appropriate activation, the vinyl fluoride (B91410) moiety could potentially participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Stereochemical Aspects in Derivative Synthesis

The introduction of chirality is a key aspect of modern synthetic chemistry. For derivatives of this compound, stereocenters can be introduced in several ways.

Reactions at the Side Chain

Cycloaddition reactions involving the 2,2-difluoroethenoxy group can generate multiple stereocenters. The stereochemical outcome of these reactions can potentially be controlled through the use of chiral catalysts or by employing chiral auxiliaries on the reacting partner.

Substituents on the Aromatic Ring or Aniline Nitrogen

If a substituent introduced on the aromatic ring or at the aniline nitrogen contains a chiral center, the resulting molecule will be chiral. Furthermore, stereoselective synthesis of these derivatives can be pursued. For instance, the synthesis of chiral anilines has been achieved through stereospecific C-C bond-forming reactions involving boronic esters and aryl hydrazines, a strategy that could be adapted for analogues of the target compound. thieme-connect.com Additionally, stereoselective reactions at sulfur have been used to create chiral sulfonimidamides from anilines, demonstrating that chirality can be introduced at heteroatoms attached to the aniline nitrogen. wur.nl

The development of stereoselective synthetic methods for these derivatives is crucial for exploring their potential applications where specific stereoisomers may exhibit distinct biological or material properties.

Advanced Applications and Role in Organic Synthesis

4-(2,2-Difluoroethenoxy)aniline as a Building Block in Complex Molecule Synthesis

As a bifunctional molecule, this compound serves as a versatile synthon for constructing intricate molecular architectures. beilstein-journals.orgnih.gov The aniline (B41778) portion provides a nucleophilic nitrogen atom and an activated aromatic ring, which are amenable to a wide range of chemical transformations. Simultaneously, the difluoroethenoxy group acts as a unique bioisostere for other functional groups and introduces fluorine's distinct effects. This dual functionality allows for its integration into complex structures, contributing to the synthesis of novel organic compounds with tailored properties. researchgate.net

The aniline functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. wiley-vch.de this compound can be employed as a key starting material in various cyclization reactions to produce a diverse array of heterocyclic systems. The amino group can participate in condensation, cycloaddition, and transition-metal-catalyzed reactions to form rings.

For instance, it can be utilized in classic reactions such as the Skraup synthesis of quinolines or multicomponent reactions like the Hantzsch synthesis to produce dihydropyridines. nih.govfrontiersin.org The presence of the 4-(2,2-difluoroethenoxy) substituent on the resulting heterocyclic core is strategically important, as it can modulate the biological activity and pharmacokinetic profile of the final compound. nih.gov The synthesis of heterocycles often involves catalytic dehydrative cyclization or annulation with alkynyl aldehydes, highlighting the versatility of aniline derivatives in these transformations. organic-chemistry.orgnih.gov

Table 1: Examples of Heterocyclic Systems Derivable from Aniline Precursors

| Heterocycle Class | General Synthetic Strategy | Potential Application |

|---|---|---|

| Quinolines | Skraup or Friedländer Synthesis | Antimalarial, Antibacterial |

| Pyrimidines | Reaction with 1,3-dicarbonyl compounds | Anticancer, Antiviral heteroletters.org |

| Triazoles | 1,3-Dipolar cycloaddition (Click Chemistry) | Antifungal, Antimicrobial wiley-vch.deheteroletters.org |

| Quinoxalines | Condensation with 1,2-dicarbonyls | Dyes, Pharmaceuticals ossila.com |

| Dihydropyridines | Hantzsch Multicomponent Reaction | Anticancer, Antihypertensive nih.gov |

The introduction of fluorine-containing groups into aromatic molecules is a widely used strategy in drug discovery and materials science to enhance key properties. beilstein-journals.org The difluoroethenoxy group in this compound serves this purpose, acting as a carrier for introducing fluorine into larger, more complex aromatic and heteroaromatic systems. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the pKa of the aniline nitrogen, which can be leveraged in subsequent synthetic steps.

This building block can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, thereby constructing elaborate fluorinated biaryls or other complex aromatic structures. The metabolic stability often conferred by fluorination is a significant advantage in the development of new pharmaceutical agents.

Catalyst Ligand or Organocatalyst Precursor Potential

While direct applications of this compound as a catalyst are not extensively documented, its structure suggests significant potential as a precursor for ligands or organocatalysts. The nitrogen atom of the aniline can serve as a coordinating site for metal centers, making it a candidate for modification into a ligand for transition-metal catalysis. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, would be modulated by the strongly electron-withdrawing difluoroethenoxy group.

Furthermore, the aniline moiety can be transformed into other functional groups suitable for organocatalysis. For example, it could be converted into a thiourea or a chiral amine derivative. These classes of compounds are known to be effective organocatalysts for a variety of asymmetric transformations. The fluorinated substituent would impart unique steric and electronic effects, potentially leading to catalysts with novel reactivity or selectivity.

Applications in Materials Science, e.g., Polymer Chemistry

Aniline and its derivatives are fundamental monomers for the synthesis of polyaniline (PANI), one of the most studied conductive polymers. nih.gov Polyaniline possesses unique electrical, optical, and redox properties, making it suitable for applications in sensors, antistatic coatings, and energy storage devices.

The polymerization of this compound, either as a homopolymer or as a copolymer with aniline, could lead to novel polymeric materials with modified properties. The bulky and highly fluorinated difluoroethenoxy substituent would likely impact the polymer's morphology, solubility, and conductivity. nih.gov Fluorination is known to enhance the thermal stability and chemical resistance of polymers. Therefore, a polyaniline derivative incorporating this monomer could exhibit improved performance characteristics for use in demanding applications. The modification of aniline monomers is a key strategy for tuning the properties of the resulting polymers for specific uses, such as in chemical sensors. nih.gov

Table 2: Predicted Influence of 4-(2,2-Difluoroethenoxy) Substituent on Polyaniline Properties

| Property | Unsubstituted Polyaniline (PANI) | Poly(this compound) (Predicted) | Rationale for Change |

|---|---|---|---|

| Solubility | Generally poor in common organic solvents | Potentially improved | The bulky substituent may disrupt chain packing, enhancing solubility. |

| Conductivity | High (in doped state) | Potentially lower | Steric hindrance from the substituent could decrease inter-chain charge transport. |

| Thermal Stability | Good | Enhanced | C-F bonds are stronger than C-H bonds, leading to higher degradation temperatures. |

| Processability | Difficult due to poor solubility | Potentially improved | Better solubility would allow for easier processing into films and coatings. nih.gov |

Future Research Directions and Unexplored Avenues for 4 2,2 Difluoroethenoxy Aniline

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for fluoroalkoxy anilines often rely on multi-step processes that may involve harsh reagents and generate significant waste. The development of more efficient and environmentally benign synthetic methodologies is a critical future research direction.

One promising avenue lies in the application of photoredox catalysis . Visible-light-mediated reactions offer a milder alternative to traditional methods. conicet.gov.arrsc.org Research could focus on developing a direct C-O coupling reaction between 4-aminophenol (B1666318) and a suitable difluoroethene precursor, activated by a photocatalyst. nih.gov This approach could potentially shorten the synthetic sequence and reduce the need for pre-functionalized starting materials. nih.govnih.gov The use of organic dyes as photocatalysts could further enhance the sustainability of such processes. conicet.gov.arnih.gov

Another area of exploration is the use of greener solvents and catalysts . For instance, the Balz-Schiemann reaction, a classical method for synthesizing fluoro-aromatics, has been adapted to use ionic liquids, which can serve as both the solvent and catalyst, leading to higher purity products and reduced waste. researchgate.net Investigating similar greener approaches for the synthesis of 4-(2,2-difluoroethenoxy)aniline could lead to more commercially viable and environmentally friendly production methods. researchgate.net

Future research should also explore flow chemistry for the synthesis of this compound. Flow reactors offer enhanced control over reaction parameters, improved safety for handling potentially hazardous reagents, and the potential for easier scale-up.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, use of visible light. conicet.gov.aryoutube.com | Development of specific catalysts and optimization of reaction conditions for C-O coupling. |

| Green Chemistry Approaches | Reduced waste, use of recyclable catalysts and solvents, improved safety. researchgate.net | Application of ionic liquids or other green solvents to existing or novel synthetic routes. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Adaptation of batch synthesis methods to continuous flow processes. |

Exploration of Unconventional Reactivity Patterns

The interplay between the electron-donating aniline (B41778) moiety and the electron-withdrawing difluoroethenoxy group suggests that this compound may exhibit unique and underexplored reactivity.

Future studies should investigate the reactivity of the difluoroalkene moiety . Fluoroalkenes are known to participate in a variety of reactions, including cycloadditions and nucleophilic vinyl substitutions. A systematic study of the reactivity of the difluoroethenoxy group in this compound towards a range of dienophiles and nucleophiles could uncover novel transformations and lead to the synthesis of new classes of fluorinated compounds.

The aniline nitrogen also presents opportunities for exploring unconventional reactivity. While its basicity is reduced by the electron-withdrawing substituent, it may still participate in novel coupling reactions. For example, photoredox-mediated methods for the difluoroalkylation of anilines have been reported, and similar strategies could be explored to further functionalize the aniline ring or the nitrogen atom itself. nih.govacs.org

Computational studies will be invaluable in predicting and understanding the reactivity of this compound. mdpi.commdpi.com Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the regioselectivity of reactions, and elucidate the electronic effects of the difluoroethenoxy group on the aniline ring. mdpi.comacs.orgnih.gov Such theoretical investigations can guide experimental work and accelerate the discovery of new reactions.

| Area of Reactivity | Proposed Research | Potential Outcomes |

| Difluoroalkene Moiety | Systematic study of cycloaddition and nucleophilic substitution reactions. | Synthesis of novel fluorinated heterocyclic and polycyclic compounds. |

| Aniline Moiety | Exploration of photoredox-mediated and transition-metal-catalyzed functionalization. conicet.gov.ar | Development of methods for late-stage functionalization and synthesis of complex derivatives. |

| Computational Chemistry | DFT and other computational methods to model reactivity and reaction mechanisms. mdpi.commdpi.com | Deeper understanding of electronic structure and prediction of novel reaction pathways. |

Advanced Spectroscopic Techniques for Dynamic Studies

The dynamic behavior of this compound, particularly in response to external stimuli such as light, is a largely unexplored area. Advanced spectroscopic techniques can provide crucial insights into its photophysical properties and excited-state dynamics.

Transient absorption spectroscopy (TAS) is a powerful technique for studying short-lived excited states. edinst.comavantesusa.comnih.gov By using pump-probe methods, TAS can be employed to characterize the excited states of this compound, measure their lifetimes, and identify any transient intermediates that are formed upon photoexcitation. edinst.comnih.govoxinst.com This information is critical for understanding its potential applications in areas such as photocatalysis and materials science.

The study of electron donor-acceptor (EDA) complexes is another important research avenue. The combination of an electron-rich aniline and an electron-poor difluoroalkene suggests that this compound could form EDA complexes with other molecules, or even self-associate. nih.gov UV-vis and fluorescence spectroscopy can be used to detect the formation of these complexes and study their photophysical properties. acs.org Understanding these interactions is key to harnessing their potential in photoredox catalysis and other light-driven processes. youtube.comyoutube.com

Furthermore, the impact of the fluorine atoms on the molecule's noncovalent interactions can be investigated using techniques like ionization-loss stimulated Raman spectroscopy , often in combination with computational methods, to understand how fluorine substitution influences conformational flexibility and interactions with solvent molecules. acs.orgnih.gov

| Spectroscopic Technique | Information Gained | Potential Applications |

| Transient Absorption Spectroscopy | Characterization of excited states, lifetimes, and transient intermediates. edinst.comavantesusa.comnih.gov | Design of photocatalysts and light-emitting materials. |

| UV-vis and Fluorescence Spectroscopy | Detection and characterization of electron donor-acceptor complexes. acs.org | Development of new photoredox systems and charge-transfer materials. |

| Ionization-Loss Stimulated Raman Spectroscopy | Understanding of noncovalent interactions and conformational preferences. acs.orgnih.gov | Elucidation of structure-property relationships in solution. |

Machine Learning and Artificial Intelligence in Predicting Chemical Behavior

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. chemai.ioresearchgate.net These tools can be leveraged to accelerate the discovery and development of new applications for this compound and its derivatives.

Predictive modeling can be used to estimate a wide range of physicochemical and biological properties for this compound and related compounds. By training ML models on large datasets of known molecules, it is possible to predict properties such as solubility, lipophilicity, and potential biological activity. acs.org This can help to prioritize which derivatives to synthesize and test, saving significant time and resources.

The integration of ML with spectroscopic data also presents exciting possibilities. For example, ML algorithms can be trained to predict spectroscopic properties, such as NMR and absorption spectra, which can aid in structure elucidation and the identification of unknown compounds. acs.orgaalto.fi

| AI/ML Application | Specific Goal for this compound | Expected Impact |

| Predictive Property Modeling | Estimate physicochemical properties and potential bioactivity of derivatives. acs.org | Accelerated discovery of new applications and lead compounds. |

| Reaction Prediction and Retrosynthesis | Propose novel and efficient synthetic routes to the target molecule and its analogs. researchgate.netchemcopilot.com | More efficient and cost-effective synthesis. |

| Optimization of Reaction Conditions | Predict optimal solvents, catalysts, and other reaction parameters. ibm.com | Higher yields, reduced waste, and faster process development. |

| Spectroscopic Data Analysis | Predict spectroscopic properties and aid in the analysis of complex spectra. aalto.firesearchgate.net | Faster and more accurate characterization of new compounds. |

Q & A

Q. What are the common synthesis routes for 4-(2,2-Difluoroethenoxy)aniline?

The synthesis typically involves fluorination and coupling reactions. A validated method involves using DAST (diethylaminosulfur trifluoride) to introduce fluorine groups into the ethoxy chain, followed by reduction of nitro intermediates to aniline derivatives. For example, in a protocol adapted from similar fluorinated anilines, 4-(2-fluoroethyl)aniline was synthesized via DAST-mediated fluorination of a hydroxyl precursor, followed by iron powder reduction under reflux conditions (ethanol/water/acetic acid) . Another approach uses HF·Py (hydrogen fluoride-pyridine complex) for fluorination at 0°C, yielding intermediates that are purified via silica gel chromatography .

Q. How is this compound characterized for structural confirmation and purity?

Characterization relies on NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the positions of fluorine and ethoxy groups. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., observed [M]+ at m/z 188.0652 vs. calculated 188.0649 for related compounds) . Purity is assessed via HPLC (≥95% in some protocols) , while thin-layer chromatography (TLC) and melting point analysis (e.g., 107°C for intermediates) provide supplementary validation .

Q. What are the key handling and storage considerations for this compound?

Due to its amine functionality and fluorinated groups, it should be stored under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Handling requires anhydrous conditions for reactions involving fluorinating agents like DAST, which are moisture-sensitive and corrosive .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in fluorinated aniline synthesis?

Yield optimization hinges on temperature control (e.g., maintaining −78°C during lithiation steps to prevent side reactions) and solvent selection (e.g., dichloromethane for DAST reactions). Studies show that pH modulation (pH 4–6) during intermediate formation reduces by-products like hydrolyzed fluorides . Additionally, catalytic systems (e.g., copper sulfate in acetaldoxime reactions) enhance coupling efficiency in related phenoxy-aniline syntheses .

Q. What analytical strategies resolve spectral ambiguities in fluorinated aniline derivatives?

Fluorine’s strong electronegativity causes complex splitting in NMR. ¹⁹F NMR is indispensable for distinguishing difluoroethoxy isomers. For overlapping peaks in ¹H NMR, 2D correlation spectroscopy (COSY) or heteronuclear single-quantum coherence (HSQC) can clarify proton-carbon connectivity . Density functional theory (DFT) simulations of chemical shifts may also aid interpretation .

Q. How do solvent choice and pH influence by-product formation during synthesis?

Polar aprotic solvents (e.g., DCM) minimize nucleophilic side reactions with DAST, while acidic conditions (e.g., acetic acid in reduction steps) stabilize intermediates. In contrast, alkaline conditions promote hydrolysis of fluorinated groups, leading to impurities like 4-hydroxyaniline derivatives .

Q. How should researchers address conflicting purity data across synthesis methods?

Purity discrepancies (e.g., 95% via HPLC vs. lower yields in distillation-based methods ) highlight the need for method-specific validation . For instance, column chromatography (petroleum ether/DCM mixtures) achieves higher purity than distillation for sensitive fluorinated products . Cross-validation using multiple techniques (HPLC, NMR, elemental analysis) is recommended to resolve contradictions .

Applications in Academic Research

Q. What role does this compound play in developing biochemical probes?

Fluorinated anilines serve as precursors for 18F-labeled tracers in positron emission tomography (PET). For example, similar compounds like 4-(2-fluoroethyl)aniline are used to synthesize ATP-competitive inhibitors for studying DNA topoisomerase activity . The difluoroethoxy group enhances metabolic stability, making it valuable in probe design .

Q. How is it utilized in studying fluorinated pharmaceuticals?

Derivatives of this compound are intermediates in anticancer agents and antimicrobials . The fluorine atoms improve bioavailability and binding affinity to target proteins, as seen in analogues like 4-(difluoromethoxy)-3-fluoroaniline , which is used in kinase inhibitor development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.